molecular formula C10H17N3 B13276273 N-cyclohexyl-1-methyl-1H-pyrazol-4-amine

N-cyclohexyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13276273
M. Wt: 179.26 g/mol
InChI Key: RASYAZPBVQYIJJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom at position 1 and a methyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylhydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: Corresponding reduced amine derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

N-cyclohexyl-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioavailable.

    4-Amino-1-methylpyrazole: Similar structure but without the cyclohexyl group, leading to different chemical and biological properties.

    5-Amino-pyrazoles: Differ in the position of the amino group, which can affect their reactivity and interactions with biological targets.

Uniqueness

N-cyclohexyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct chemical properties such as increased hydrophobicity and steric hindrance. These features can influence its reactivity, stability, and interactions with biological molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-cyclohexyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-13-8-10(7-11-13)12-9-5-3-2-4-6-9/h7-9,12H,2-6H2,1H3

InChI Key

RASYAZPBVQYIJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CCCCC2

Origin of Product

United States

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